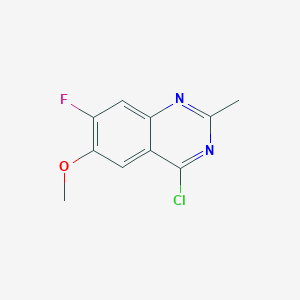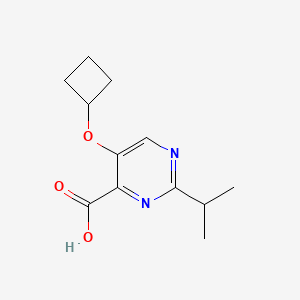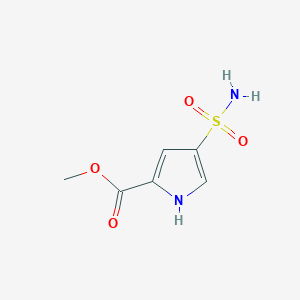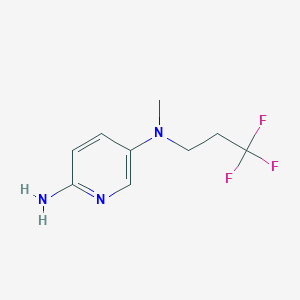
N5-Methyl-N5-(3,3,3-trifluoropropyl)pyridine-2,5-diamine
説明
N5-Methyl-N5-(3,3,3-trifluoropropyl)pyridine-2,5-diamine, also known as MTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTA is a derivative of the well-known antifolate drug, methotrexate, and has been shown to have superior anticancer properties.
作用機序
N5-Methyl-N5-(3,3,3-trifluoropropyl)pyridine-2,5-diamine exerts its anticancer activity through the inhibition of dihydrofolate reductase (DHFR), an enzyme that is essential for the synthesis of nucleotides. By inhibiting DHFR, N5-Methyl-N5-(3,3,3-trifluoropropyl)pyridine-2,5-diamine disrupts the synthesis of DNA and RNA, leading to cell death. Additionally, N5-Methyl-N5-(3,3,3-trifluoropropyl)pyridine-2,5-diamine has been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells.
Biochemical and Physiological Effects
N5-Methyl-N5-(3,3,3-trifluoropropyl)pyridine-2,5-diamine has been shown to have minimal toxicity in normal cells, making it an attractive candidate for cancer therapy. However, N5-Methyl-N5-(3,3,3-trifluoropropyl)pyridine-2,5-diamine has been shown to have some adverse effects on the liver and kidneys, particularly at high doses. Additionally, N5-Methyl-N5-(3,3,3-trifluoropropyl)pyridine-2,5-diamine has been shown to have immunosuppressive effects, which may limit its use in cancer patients with compromised immune systems.
実験室実験の利点と制限
N5-Methyl-N5-(3,3,3-trifluoropropyl)pyridine-2,5-diamine has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, N5-Methyl-N5-(3,3,3-trifluoropropyl)pyridine-2,5-diamine has been extensively studied, and its mechanism of action is well understood. However, N5-Methyl-N5-(3,3,3-trifluoropropyl)pyridine-2,5-diamine has some limitations for lab experiments. It has poor solubility in water, which may limit its use in certain assays. Additionally, N5-Methyl-N5-(3,3,3-trifluoropropyl)pyridine-2,5-diamine has a short half-life, which may require frequent dosing in animal studies.
将来の方向性
There are several future directions for research on N5-Methyl-N5-(3,3,3-trifluoropropyl)pyridine-2,5-diamine. One area of research is the development of N5-Methyl-N5-(3,3,3-trifluoropropyl)pyridine-2,5-diamine analogs with improved anticancer activity and reduced toxicity. Additionally, N5-Methyl-N5-(3,3,3-trifluoropropyl)pyridine-2,5-diamine has been shown to have potential therapeutic applications in other diseases, such as autoimmune disorders and inflammatory diseases. Further research is needed to explore these potential applications. Finally, the combination of N5-Methyl-N5-(3,3,3-trifluoropropyl)pyridine-2,5-diamine with other chemotherapeutic agents is an area of active research, and may lead to enhanced anticancer activity.
科学的研究の応用
N5-Methyl-N5-(3,3,3-trifluoropropyl)pyridine-2,5-diamine has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. N5-Methyl-N5-(3,3,3-trifluoropropyl)pyridine-2,5-diamine has been shown to inhibit the growth of various cancer cell lines, including breast, ovarian, and lung cancer. Additionally, N5-Methyl-N5-(3,3,3-trifluoropropyl)pyridine-2,5-diamine has been shown to have a synergistic effect with other chemotherapeutic agents, such as cisplatin and doxorubicin, leading to enhanced anticancer activity.
特性
IUPAC Name |
5-N-methyl-5-N-(3,3,3-trifluoropropyl)pyridine-2,5-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3/c1-15(5-4-9(10,11)12)7-2-3-8(13)14-6-7/h2-3,6H,4-5H2,1H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNMRNRXMHDLNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(F)(F)F)C1=CN=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N5-Methyl-N5-(3,3,3-trifluoropropyl)pyridine-2,5-diamine | |
CAS RN |
1464947-85-0 | |
| Record name | N5-methyl-N5-(3,3,3-trifluoropropyl)pyridine-2,5-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride](/img/structure/B3391120.png)
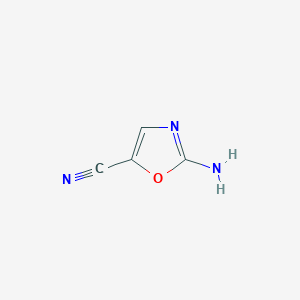
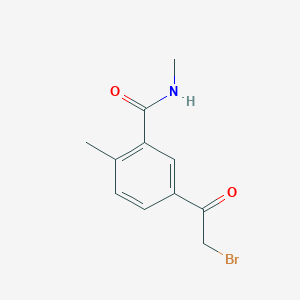

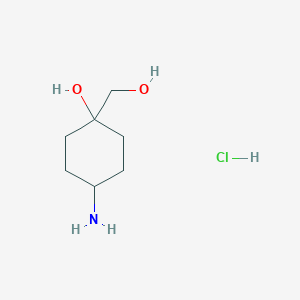
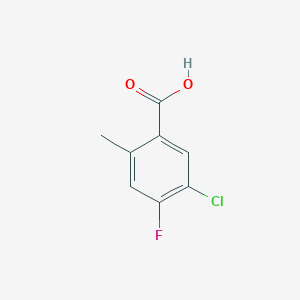
![2-[(2,2-Difluoroethyl)carbamoyl]acetic acid](/img/structure/B3391172.png)
